3-Amino-2-chloro-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2-chloro-4-methylpyridine involves multiple steps, starting from basic raw materials such as 4,4-dimethoxy-2-butanone and malononitrile. Key processes include Knoevenagel condensation, cyclization, chlorination, hydrolysis, and the Hoffmann rearrangement. This methodology has been optimized to achieve a total yield of 57.3% (Fan, 2008). An improved process for the scalable synthesis of this compound, with a total yield of 62.1%, highlights the commercial viability of its production (Ge et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-chloro-4-methylpyridine and its derivatives has been extensively studied using techniques such as FT-IR, X-ray diffraction, and computational methods. These studies reveal that the compound can form complex molecular salts through proton transfer to endocyclic nitrogen, involving charge-assisted and hydrogen bonding, which significantly influence its supramolecular structure (Hanif et al., 2020).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, forming molecular salts with aromatic carboxylic acids through proton transfer. These reactions result in diverse supramolecular architectures, demonstrating the role of weak and strong noncovalent interactions in the crystal packing (Khalib et al., 2014).
Physical Properties Analysis
The physical properties of 3-Amino-2-chloro-4-methylpyridine derivatives have been characterized, revealing insights into their stability, molecular electrostatic potentials, and NBO analyses. Such studies provide a foundation for understanding the stability and charge delocalization within these molecules (Velraj et al., 2015).
Chemical Properties Analysis
Investigations into the chemical properties of 3-Amino-2-chloro-4-methylpyridine highlight its role in the formation of complex structures with metals, demonstrating its potential for applications in coordination chemistry and materials science. For example, Co(II) complexes with 3-Amino-2-chloro-4-methylpyridine showcase interesting magnetic properties and crystal structures, indicative of high-spin cobalt(II) (Arab Ahmadi et al., 2011).
Scientific Research Applications
It serves as a key intermediate in the synthesis of nevirapine, an antiretroviral drug used to treat and prevent HIV/AIDS. An improved synthesis method for 2-Chloro-3-amino-4-methylpyridine was developed, yielding a high yield (62.1%) through a one-pot reaction (Zhao et al., 2013).
This compound also plays a role in corrosion inhibition. Specifically, 2-amino-4-methylpyridine effectively inhibits mild steel corrosion in hydrochloric acid environments, enhancing polarization resistance and adsorption on the steel surface (Mert et al., 2014).
In the field of materials science, 2-chloro-3-amino-4-methylpyridine oxychloride cement was synthesized using 4,4-dimethoxy-2-butanone and malononitrile, showing potential as a more environmentally friendly alternative to traditional cements (Fan, 2008).
It's involved in the synthesis of various complex compounds. For instance, the synthesis and chemical reactions of certain pyrazolo[1,5-a]-1,3,5-triazines, which are useful in medicinal chemistry, utilize 3-aminopyrazole and its analogs prepared through electrophilic substitution (Kobe et al., 1974).
Additionally, this compound is used in synthesizing new 3-aminothieno[2,3-b]-pyridines, as demonstrated in the regioselective synthesis of 3-cyano-6-methoxymethyl-4-methyl-2(1H)-pyridinethione (Kaigorodova et al., 1999).
Safety And Hazards
Future Directions
3-Amino-2-chloro-4-methylpyridine is a key intermediate in the synthesis of nevirapine . Nevirapine is a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 infection . Therefore, the future directions of 3-Amino-2-chloro-4-methylpyridine could be closely tied to advancements in HIV treatment research.
properties
IUPAC Name |
2-chloro-4-methylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCYTOUXLAABU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373350 | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-chloro-4-methylpyridine | |
CAS RN |
133627-45-9 | |
Record name | 3-amino-2-chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133627-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30373350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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